
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of two methyl groups attached to the benzene ring and a trifluoroethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,4-dimethylaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include catalysts such as iron porphyrin, which facilitates the N-trifluoroethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline derivatives
Applications De Recherche Scientifique
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets and pathways within a system. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline include:
- 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
- 4-(2,2,2-trifluoroethyl)aniline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring and the presence of the trifluoroethyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H12F3N |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-7-3-4-9(5-8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 |
Clé InChI |
SSWBHHMBVMJOPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


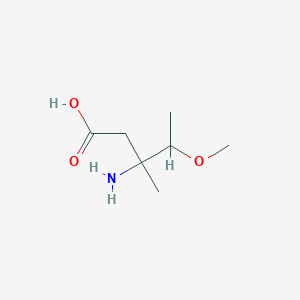
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
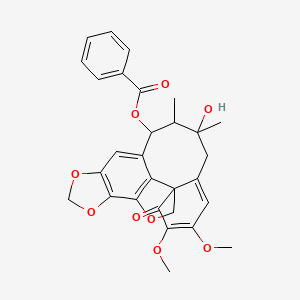
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)

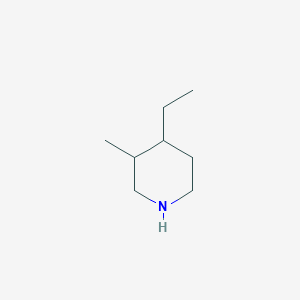
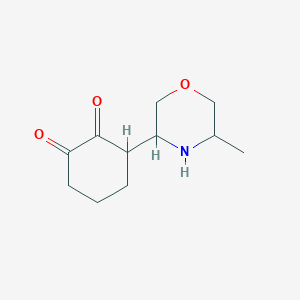
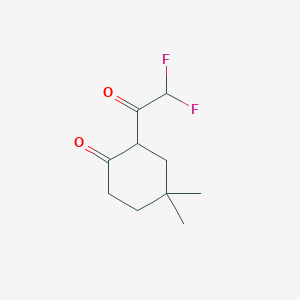
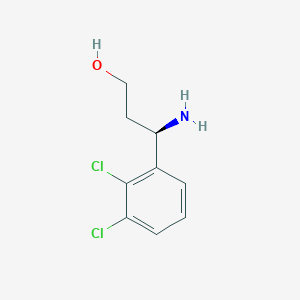
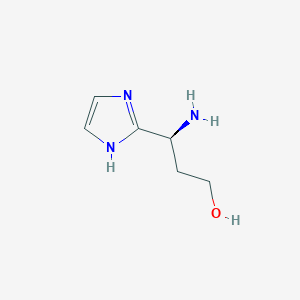
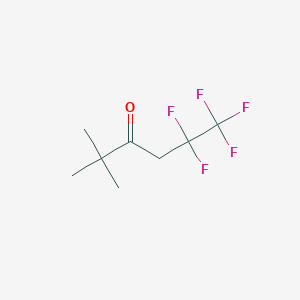
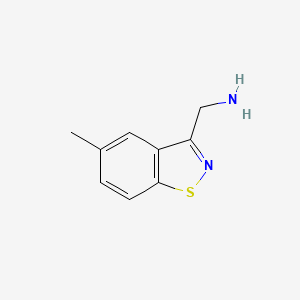
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)

